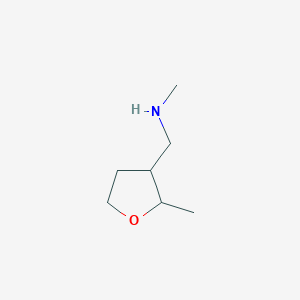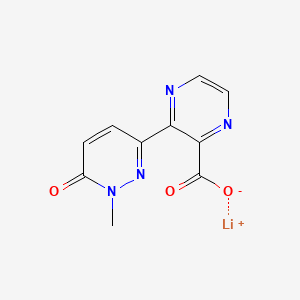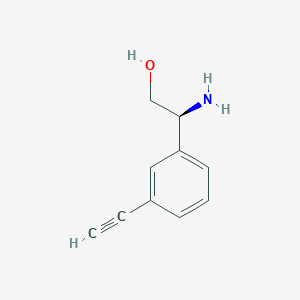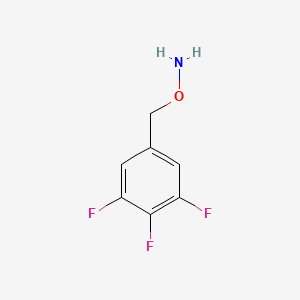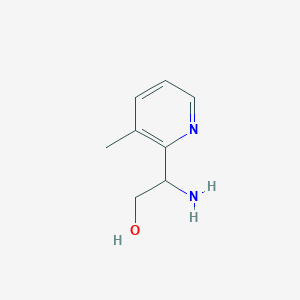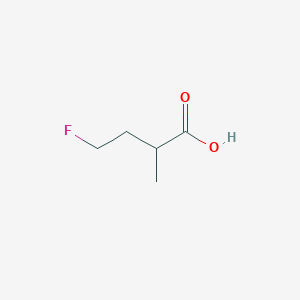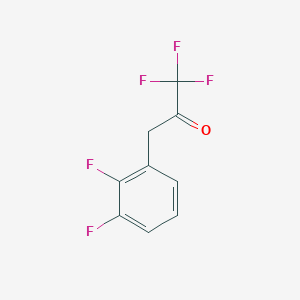
3-(2,3-Difluorophenyl)-1,1,1-trifluoropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Difluorophenyl)-1,1,1-trifluoropropan-2-one is a fluorinated organic compound with significant applications in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluorophenyl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 2,3-difluorobenzene with trifluoroacetyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The reaction mixture is then subjected to purification steps, including distillation or recrystallization, to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality and yield. Additionally, advanced purification techniques such as chromatography and crystallization are employed to achieve the required purity standards for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3-Difluorophenyl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(2,3-Difluorophenyl)-1,1,1-trifluoropropan-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability.
Mécanisme D'action
The mechanism of action of 3-(2,3-Difluorophenyl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, leading to increased binding affinity and specificity. These interactions can modulate the activity of target proteins, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Another fluorinated compound with similar structural features.
(3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one: A compound with a trifluoroethyl group and similar fluorinated phenyl ring.
Uniqueness
3-(2,3-Difluorophenyl)-1,1,1-trifluoropropan-2-one is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications requiring high chemical and thermal stability.
Propriétés
Formule moléculaire |
C9H5F5O |
|---|---|
Poids moléculaire |
224.13 g/mol |
Nom IUPAC |
3-(2,3-difluorophenyl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C9H5F5O/c10-6-3-1-2-5(8(6)11)4-7(15)9(12,13)14/h1-3H,4H2 |
Clé InChI |
IBIISVKMLPAETI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B15321777.png)
![4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B15321779.png)
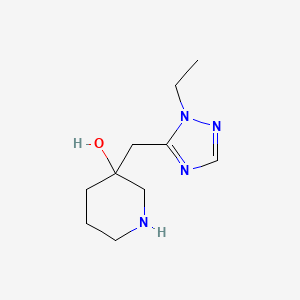
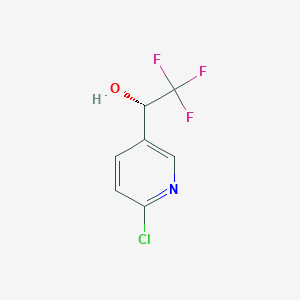
![1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B15321807.png)
